1-Bromo-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18835324

Molecular Formula: C12H12BrF3OS

Molecular Weight: 341.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12BrF3OS |

|---|---|

| Molecular Weight | 341.19 g/mol |

| IUPAC Name | 1-bromo-1-[5-ethyl-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |

| Standard InChI | InChI=1S/C12H12BrF3OS/c1-3-8-4-5-10(18-12(14,15)16)9(6-8)11(13)7(2)17/h4-6,11H,3H2,1-2H3 |

| Standard InChI Key | PISAGBVMLIMAMI-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC(=C(C=C1)SC(F)(F)F)C(C(=O)C)Br |

Introduction

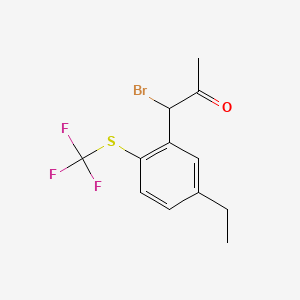

Molecular Structure and Chemical Identity

Structural Composition

1-Bromo-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one (molecular formula: C₁₂H₁₂BrF₃OS; molecular weight: 341.19 g/mol) features a propan-2-one backbone substituted with a bromine atom at the α-carbon and a phenyl ring bearing 5-ethyl and 2-(trifluoromethylthio) groups. The trifluoromethylthio (–SCF₃) moiety introduces strong electron-withdrawing effects, while the ethyl group enhances lipophilicity, influencing both reactivity and solubility.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂BrF₃OS |

| Molecular Weight | 341.19 g/mol |

| IUPAC Name | 1-bromo-1-[5-ethyl-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |

| Canonical SMILES | CC(=O)C(C1=C(C=CC(=C1)CC)SC(F)(F)F)Br |

The stereoelectronic effects of the –SCF₃ group significantly polarize the aromatic ring, directing electrophilic substitution to specific positions and stabilizing intermediates during reactions.

Synthetic Methodologies

Bromination of Propan-2-one Precursors

The synthesis typically begins with 1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one, which undergoes α-bromination using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or carbon tetrachloride.

Representative Procedure:

-

Dissolve 1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one (1.0 equiv) in anhydrous CH₂Cl₂ at 0°C.

-

Add bromine (1.1 equiv) dropwise under nitrogen.

-

Stir for 4–6 hours at room temperature.

-

Quench with aqueous NaHSO₃, extract with CH₂Cl₂, and purify via column chromatography (hexane/EtOAc).

Key Parameters:

-

Yield: 60–75%.

-

Purity: >95% (by GC-MS).

Alternative Routes

-

Electrophilic Aromatic Substitution: Direct bromination of pre-functionalized phenylpropan-2-one derivatives using Lewis acids like FeBr₃.

-

Cross-Coupling Strategies: Suzuki-Miyaura coupling to introduce the ethyl group post-bromination, though this risks displacing the –SCF₃ group.

Reactivity and Functional Group Transformations

Nucleophilic Displacement

The α-bromine atom serves as a leaving group, enabling nucleophilic substitutions with amines, thiols, or alkoxides to generate secondary alcohols, ethers, or thioethers. For example:

This reactivity is critical for generating diverse derivatives for structure-activity relationship (SAR) studies.

Oxidation and Reduction

-

Oxidation: The –SCF₃ group can be oxidized to –SO₂CF₃ using mCPBA, enhancing polarity and hydrogen-bonding capacity.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, useful in prodrug design.

Applications in Scientific Research

Medicinal Chemistry

The compound’s trifluoromethylthio group is prized in drug discovery for its metabolic stability and ability to modulate bioavailability. Preliminary studies on analogs suggest potential as:

-

Kinase Inhibitors: The –SCF₃ group mimics phosphate moieties, interfering with ATP-binding pockets.

-

Antimicrobial Agents: Halogenated aromatics exhibit broad-spectrum activity against Gram-positive bacteria.

Materials Science

-

Liquid Crystals: The ethyl and –SCF₃ groups promote mesophase stability in nematic liquid crystals .

-

Polymer Additives: Bromine acts as a flame retardant, while fluorine enhances thermal stability.

Challenges and Future Directions

Current limitations include the compound’s sensitivity to light and moisture, necessitating stringent storage conditions (–20°C under nitrogen). Future research should prioritize:

-

Green Synthesis: Developing catalytic bromination methods to reduce waste.

-

Biological Profiling: Screening against cancer cell lines and microbial panels.

-

Computational Modeling: DFT studies to predict reactivity and optimize derivative synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume